(R,R)-Et-BPE
Overview
Description
(R,R)-Et-BPE, also known as (R,R)-1,2-bis(2,5-diethylphospholano)ethane, is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two phosphine groups attached to a central ethane backbone, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Et-BPE typically involves the reaction of (R,R)-1,2-diaminoethane with diethylphosphine. The process can be summarized as follows:
Starting Materials: (R,R)-1,2-diaminoethane and diethylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The (R,R)-1,2-diaminoethane is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and cooled to 0-5°C. Diethylphosphine is then added dropwise to the solution, and the reaction mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and atmosphere. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Et-BPE undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to form phosphine oxides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: this compound can be reduced to form the corresponding phosphine hydrides. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phosphine groups in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; room temperature to reflux.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: New phosphine derivatives with various functional groups.
Scientific Research Applications
(R,R)-Et-BPE has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its ability to coordinate with transition metals allows for the selective formation of chiral products.
Biology: this compound is used in the synthesis of chiral molecules that can act as enzyme inhibitors or activators. Its chiral nature makes it valuable in studying enzyme-substrate interactions.
Medicine: The compound is used in the development of chiral drugs and pharmaceuticals. Its ability to induce chirality in drug molecules can enhance their efficacy and reduce side effects.
Industry: this compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric catalysis makes it valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (R,R)-Et-BPE involves its coordination with transition metals to form chiral metal complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The phosphine groups in this compound act as electron donors, stabilizing the metal center and enhancing its reactivity. The chiral nature of this compound ensures that the catalytic reactions proceed with high enantioselectivity, leading to the formation of chiral products with high optical purity.
Comparison with Similar Compounds
Similar Compounds
(R,R)-Me-DuPhos: Another chiral diphosphine ligand with a similar structure but different substituents on the phosphine groups.
(R,R)-BINAP: A widely used chiral diphosphine ligand with a different backbone structure.
(R,R)-DIPAMP: A chiral diphosphine ligand with a different substitution pattern on the phosphine groups.
Uniqueness of (R,R)-Et-BPE
This compound is unique due to its specific substitution pattern on the phosphine groups, which provides it with distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, such as asymmetric hydrogenation and hydroformylation, where high enantioselectivity is required. Additionally, the ethane backbone of this compound provides flexibility in its coordination with transition metals, allowing for the formation of stable and reactive metal complexes.
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-BRSBDYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465660 | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-62-9 | |
Record name | Et-bpe, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ET-BPE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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